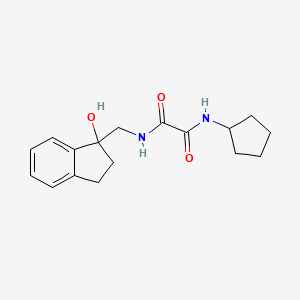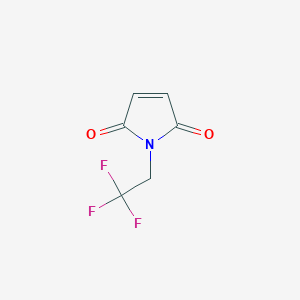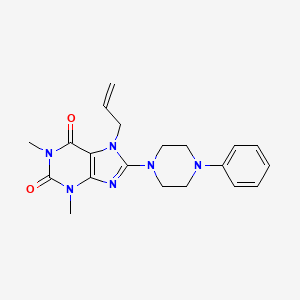
N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Mechanism of Action
CPI-613 targets the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle and reduces the production of adenosine triphosphate (ATP), which is required for cell survival. This leads to the death of cancer cells through apoptosis.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle, which reduces the production of ATP and leads to the death of cancer cells. CPI-613 also induces oxidative stress in cancer cells, which further contributes to their death. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
CPI-613 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential as an anticancer agent. However, CPI-613 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and purification. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research and development of CPI-613. One potential direction is the optimization of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of CPI-613 analogs with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its potential as a treatment for various types of cancer.
Synthesis Methods
CPI-613 is synthesized by the condensation of cyclopentanone with 2,3-dihydro-1H-inden-1-one in the presence of sodium methoxide. The resulting product is then reacted with oxalyl chloride to form the oxalamide moiety. The final step involves the reaction of the oxalamide with N-methylpiperazine to yield CPI-613.
Scientific Research Applications
CPI-613 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide cycle, which is upregulated in cancer cells. CPI-613 has been tested in various cancer cell lines, including pancreatic, lung, and ovarian cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
properties
IUPAC Name |
N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(16(21)19-13-6-2-3-7-13)18-11-17(22)10-9-12-5-1-4-8-14(12)17/h1,4-5,8,13,22H,2-3,6-7,9-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJRQHECCPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)



![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)